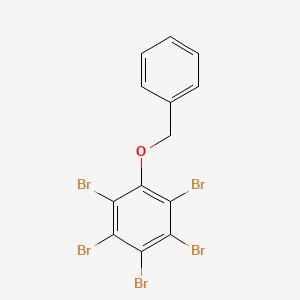

Pentabromophenyl benzyl ether

Description

Structure

3D Structure

Properties

CAS No. |

38521-49-2 |

|---|---|

Molecular Formula |

C13H7Br5O |

Molecular Weight |

578.7 g/mol |

IUPAC Name |

1,2,3,4,5-pentabromo-6-phenylmethoxybenzene |

InChI |

InChI=1S/C13H7Br5O/c14-8-9(15)11(17)13(12(18)10(8)16)19-6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

SMSGVBSSPGZMES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Origin of Product |

United States |

Sources, Emissions, and Release Pathways of Pentabromophenyl Benzyl Ether

Anthropogenic Contributions to Environmental Loading

There is no specific information available detailing the anthropogenic contributions of pentabromophenyl benzyl (B1604629) ether to environmental loading.

Industrial Processes and Point Source Emissions

No data could be found to identify or characterize specific industrial processes that lead to point source emissions of pentabromophenyl benzyl ether. Point sources are single, identifiable sources of pollution, such as industrial discharge pipes (B44673) or smokestacks. Without information on the manufacturing or use of this specific compound, its release from such sources cannot be determined.

Diffuse Releases from Materials Incorporating Pentabromophenyl Benzyl Ether

Information regarding the incorporation of pentabromophenyl benzyl ether into materials and its subsequent diffuse release is not available. Diffuse releases occur over a wide area with no single point of origin, such as the gradual leaching of chemicals from consumer products during their use.

Waste Management Practices and Secondary Emissions

There are no available studies on the secondary emissions of pentabromophenyl benzyl ether resulting from various waste management practices. Secondary emissions can occur from the treatment and disposal of waste containing the compound, for example, through incineration or landfilling.

Product Lifecycle Analysis for Pentabromophenyl Benzyl Ether

A product lifecycle analysis for pentabromophenyl benzyl ether, which would detail its journey from production and use to disposal and recycling, has not been documented in the available literature. Such an analysis would be crucial for understanding the potential for environmental release at each stage of its life.

Temporal and Spatial Trends in Emission Inventories

No emission inventories specifically tracking pentabromophenyl benzyl ether could be located. Consequently, there is no data on the temporal and spatial trends of its release into the environment. Emission inventories are critical tools for monitoring the levels and patterns of pollutants over time and across different geographic areas.

The table below summarizes the lack of available data for pentabromophenyl benzyl ether across the specified areas of inquiry.

| Section | Subsection | Data Availability for Pentabromophenyl Benzyl Ether |

| 2.1. | Anthropogenic Contributions | Not Available |

| 2.1.1. Industrial Processes and Point Source Emissions | Not Available | |

| 2.1.2. Diffuse Releases from Materials | Not Available | |

| 2.1.3. Waste Management Practices and Secondary Emissions | Not Available | |

| 2.2. | Product Lifecycle Analysis | Not Available |

| 2.3. | Temporal and Spatial Trends in Emission Inventories | Not Available |

Environmental Occurrence and Distribution of Pentabromophenyl Benzyl Ether

Analytical Detection in Environmental Matrices

Detailed research findings on the concentration of pentabromophenyl benzyl (B1604629) ether in various environmental matrices are not available in the public domain. The following subsections reflect the absence of specific monitoring data for this compound.

No studies were identified that specifically measured the concentrations of pentabromophenyl benzyl ether in either the gaseous or particulate phases of the atmosphere. While research has been conducted on other BFRs in the air, including their partitioning between gaseous and particulate forms, similar data for PBPBE is currently not documented in the reviewed literature. aaqr.orgnih.govwalshmedicalmedia.com

There is a notable absence of data regarding the detection and concentration of pentabromophenyl benzyl ether in freshwater, marine water, or wastewater samples. Although studies have investigated the presence of various PBDEs in these aquatic systems, specific analytical results for PBPBE are not reported. illinois.educanada.caresearchgate.net

Scientific literature lacks specific data on the concentrations of pentabromophenyl benzyl ether in soil, sediment, and dust. While house dust and sediments are recognized as significant sinks for many BFRs, no studies were found that specifically quantify PBPBE in these matrices. ospar.orgcefas.co.uknih.gov

Global and Regional Distribution Patterns

The absence of detection data for pentabromophenyl benzyl ether in any environmental matrix makes it impossible to delineate its global and regional distribution patterns.

There is no available evidence to confirm the presence of pentabromophenyl benzyl ether in remote or Arctic regions. While the long-range transport of other BFRs to these pristine environments is a documented concern, specific monitoring data for PBPBE in the Arctic is missing from the scientific record. pops.int

No studies have been published that analyze the concentrations of pentabromophenyl benzyl ether in urban or industrial areas. While such locations are often considered hotspots for BFR contamination due to manufacturing and disposal activities, there is no specific data to confirm this for PBPBE. canada.cachalmers.se

Data Tables

Due to the lack of quantitative data for pentabromophenyl benzyl ether in the reviewed scientific literature, no data tables of environmental concentrations can be generated.

Isomer-Specific Distribution Studies of Pentabromophenyl Benzyl Ether

Consistent with the lack of concentration data, there are no available isomer-specific distribution studies for Pentabromophenyl benzyl ether in the scientific literature. The analysis of isomer patterns is a critical aspect of environmental forensics for many isomeric chemical groups, providing insights into the sources, transport, and degradation pathways of pollutants.

For other related compounds like the PBDEs, numerous studies have investigated the relative abundance of different congeners (isomers) in environmental samples, which can help to identify the original technical mixture used and the environmental processing the chemical has undergone. However, no such research has been published for Pentabromophenyl benzyl ether. The absence of such studies means that the environmental fate, potential for transformation, and the characteristic isomeric signature of this compound in the environment remain unknown.

Environmental Fate and Transport of Pentabromophenyl Benzyl Ether

Persistence and Environmental Half-Lives

The persistence of a chemical in the environment is a critical factor in determining its potential for long-term exposure and impact. For PBPBE, persistence is influenced by its resistance to both abiotic and biotic degradation processes. While specific experimental data on the environmental half-life of Pentabromophenyl benzyl (B1604629) ether are scarce, estimations based on its chemical structure and data from analogous pentabrominated diphenyl ether congeners provide valuable insights.

Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the breakdown of organic compounds in the environment.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in PBPBE, like that in other diphenyl ethers, is generally resistant to hydrolysis under typical environmental pH and temperature conditions. nih.govwikipedia.org Therefore, hydrolysis is not considered a significant degradation pathway for Pentabromophenyl benzyl ether in the environment.

Estimated Abiotic Degradation Half-Lives of Pentabromophenyl Benzyl Ether

| Degradation Pathway | Environmental Compartment | Estimated Half-Life |

|---|---|---|

| Photolysis (Atmospheric) | Air | Data not available |

Note: Specific experimental data for Pentabromophenyl benzyl ether is limited. The information presented is based on general principles for brominated ethers and related compounds.

Microbial degradation is a key process in the environmental breakdown of many organic pollutants. The susceptibility of PBPBE to biodegradation under both aerobic and anaerobic conditions is a crucial determinant of its environmental persistence.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can degrade PBDEs through mechanisms that may include hydroxylation and cleavage of the ether bond. researchgate.netnih.gov However, the high degree of bromination in PBPBE is expected to hinder rapid aerobic biodegradation. Studies on other highly brominated PBDEs have shown that aerobic degradation is generally a slow process. bccampus.ca The presence of co-metabolites can sometimes enhance the biodegradation of these resistant compounds.

Anaerobic Biodegradation: Anaerobic environments, such as sediments and flooded soils, can foster reductive debromination of PBDEs by anaerobic microorganisms. frontiersin.orgchemsafetypro.com This process involves the sequential removal of bromine atoms, leading to the formation of less brominated and potentially more mobile or bioavailable congeners. While specific studies on PBPBE are lacking, research on other penta-BDEs suggests that anaerobic debromination is a plausible and significant degradation pathway. frontiersin.org

Estimated Biodegradation Potential of Pentabromophenyl Benzyl Ether

| Condition | Process | Estimated Rate |

|---|---|---|

| Aerobic | Biodegradation | Slow |

Note: The rates are qualitative estimations based on the behavior of analogous pentabrominated diphenyl ethers.

The degradation of PBPBE, through both abiotic and biotic pathways, is expected to result in the formation of various transformation products. The primary transformation products from photolysis and anaerobic biodegradation are likely to be lower brominated phenyl benzyl ethers, formed through the process of reductive debromination. polyu.edu.hkfrontiersin.org Aerobic biodegradation, if it occurs, could lead to the formation of hydroxylated and other oxygenated derivatives. researchgate.net

Partitioning Behavior across Environmental Compartments

The distribution of Pentabromophenyl benzyl ether in the environment is largely dictated by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient (Kow). These properties suggest a strong tendency to partition from the aqueous phase into more lipophilic compartments such as soil, sediment, and biota.

The air-water exchange of a chemical is governed by its Henry's Law constant (H). A low Henry's Law constant indicates a preference for the compound to remain in the water phase rather than volatilizing into the air. For highly brominated compounds like PBPBE, the vapor pressure is very low, and the water solubility is also extremely low. oup.comresearchgate.net The resulting Henry's Law constant is expected to be low, suggesting that volatilization from water bodies is not a major transport pathway. nih.gov However, atmospheric transport can still occur through the movement of particle-bound PBPBE.

Due to its high hydrophobicity, Pentabromophenyl benzyl ether is expected to strongly adsorb to organic matter in soil and sediment. nih.govresearchgate.net This partitioning behavior is quantified by the organic carbon-normalized soil-water partition coefficient (Koc). A high Koc value indicates strong binding to soil and sediment particles, which limits the compound's mobility in the environment and its bioavailability to aquatic organisms. dntb.gov.ua Consequently, soils and sediments are considered major sinks for highly brominated flame retardants like PBPBE. researchgate.netnih.gov Over time, these contaminated matrices can act as long-term sources, slowly releasing the compound back into the environment.

Estimated Partitioning Coefficients for Pentabromophenyl Benzyl Ether

| Coefficient | Description | Estimated Value | Implication |

|---|---|---|---|

| Log Kow | Octanol-Water Partition Coefficient | High | High potential for bioaccumulation |

| Koc | Soil-Water Partition Coefficient | High | Strong adsorption to soil and sediment |

Note: The values are qualitative estimations based on the properties of analogous pentabrominated compounds. Specific experimental or accurately modeled data for Pentabromophenyl benzyl ether is needed for a precise assessment.

Sorption to Particulate Matter and Organic Carbon

Data regarding the sorption of pentabromophenyl benzyl ether to particulate matter and organic carbon are not available in publicly accessible scientific literature. Studies specifically investigating the partitioning behavior of this compound in aquatic or terrestrial environments have not been identified. Therefore, its affinity for solids and organic materials, which is a critical factor in determining its environmental distribution, remains uncharacterized.

Long-Range Environmental Transport Potential

There is a lack of specific information on the long-range environmental transport potential of pentabromophenyl benzyl ether.

Atmospheric Transport Modeling and Evidence

No atmospheric transport models have been specifically applied to pentabromophenyl benzyl ether. Consequently, there is no modeling data to predict its movement in the atmosphere. Furthermore, no field studies or monitoring programs have reported the detection of pentabromophenyl benzyl ether in remote locations, which would serve as evidence of its long-range atmospheric transport.

Oceanic and Riverine Transport Mechanisms

Specific studies on the oceanic and riverine transport mechanisms of pentabromophenyl benzyl ether are not available. The behavior of this compound in aquatic systems, including its potential for transport via ocean currents or river flows, has not been documented.

Bioaccumulation in Environmental Biota

There is no available data on the bioaccumulation of pentabromophenyl benzyl ether in environmental biota.

Uptake and Accumulation in Aquatic Organisms (Fish, Invertebrates)

Scientific studies detailing the uptake and accumulation of pentabromophenyl benzyl ether in aquatic organisms such as fish and invertebrates could not be located. The processes by which this compound might be absorbed from the environment and retained in the tissues of aquatic life have not been investigated.

Biota-Sediment Accumulation Factors (BSAFs) and Bioconcentration Factors (BCFs)

No experimentally determined or estimated Biota-Sediment Accumulation Factors (BSAFs) or Bioconcentration Factors (BCFs) for pentabromophenyl benzyl ether are available in the scientific literature. Without these critical parameters, the potential for this compound to accumulate in organisms from sediment and the surrounding water cannot be quantitatively assessed.

Trophic Transfer and Ecological Magnification in Food Webs

Pentabromophenyl benzyl ether (PBPBE) is a novel brominated flame retardant (NBFR) whose environmental fate, particularly its behavior within food webs, is an area of ongoing scientific scrutiny. bohrium.comnih.gov The potential for bioaccumulation and biomagnification of such persistent organic pollutants is a significant concern for ecosystem health. researchgate.netgdut.edu.cn Trophic transfer refers to the process by which contaminants are passed from one trophic level to the next through consumption, while ecological magnification, or biomagnification, is the incremental increase in the concentration of a contaminant at successively higher levels in a food chain. researchgate.netsfu.ca

Currently, there is a notable lack of specific research findings and empirical data on the trophic transfer and ecological magnification of pentabromophenyl benzyl ether in various food webs. While studies have extensively investigated other novel brominated flame retardants, the specific biomagnification potential of PBPBE remains largely uncharacterized in peer-reviewed literature.

However, the scientific community has established a framework for assessing the biomagnification potential of compounds like PBPBE, which is based on their physicochemical properties and studies of structurally similar compounds. researchgate.net Novel brominated flame retardants are a diverse group of chemicals, and their behavior in food webs can vary significantly. researchgate.netnih.gov Some NBFRs have been shown to undergo trophic magnification, while others exhibit trophic dilution (a decrease in concentration at higher trophic levels). nih.govnih.gov

The trophic magnification factor (TMF) is a key metric used to quantify the biomagnification potential of a chemical in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying. nih.govresearchgate.net Research on various NBFRs has demonstrated a range of TMFs, highlighting the compound-specific nature of trophic transfer. researchgate.netnih.gov For instance, studies on marine and polar food webs have revealed that while some polybrominated diphenyl ether (PBDE) congeners biomagnify, some NBFRs show potential for trophic dilution. nih.govnih.gov

The table below summarizes the trophic magnification potential of several novel brominated flame retardants that have been studied. It is important to note that specific data for Pentabromophenyl benzyl ether is not available in the cited literature.

| Novel Brominated Flame Retardant (NBFR) | Trophic Magnification Potential (TMF > 1 indicates magnification) | Food Web Studied |

|---|---|---|

| Decabromodiphenyl ethane (B1197151) (DBDPE) | Trophic Dilution (TMF < 1) | Arctic and Antarctic Marine Food Webs nih.gov, Marine Food Web (Dalian Bay) nih.gov |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | Trophic Magnification Potential | General (Review) bohrium.comnih.gov |

| Pentabromotoluene (PBT) | Biomagnification in mammal food chains | Grassland Food Chain nih.gov |

| Pentabromoethylbenzene (PBEB) | Biomagnification in mammal food chains | Grassland Food Chain nih.gov |

| Hexabromobenzene (HBB) | Biomagnification in mammal food chains | Grassland Food Chain nih.gov |

| Pentabromophenyl benzyl ether (PBPBE) | Data not available in the reviewed literature | N/A |

Ecological Effects of Pentabromophenyl Benzyl Ether

Ecotoxicological Investigations in Non-Human Organisms

Ecotoxicological studies are crucial for understanding the potential impact of chemical substances on ecosystems. For Pentabromophenyl benzyl (B1604629) ether, direct research is limited. Therefore, data from studies on PentaBDEs are used as a surrogate to assess potential environmental risks.

Algae: Studies on the marine diatom Skeletonema costatum exposed to the PentaBDE congener BDE-47 have shown growth inhibition. The no-observed-effect concentration (NOEC) was reported to be 6.6 µg/L, while the median effect concentration (EC50) was 70 µg/L. nih.gov Such data suggests that pentabrominated ethers can impact primary producers in aquatic food webs.

Daphnia: The freshwater crustacean Daphnia magna has been shown to be sensitive to PentaBDEs. For BDE-47, a NOEC of 14 µg/L was determined for reproductive output. nih.gov Chronic toxicity tests are essential to understand the long-term impacts on invertebrate populations.

Fish Early Life Stages: The early life stages of fish are particularly vulnerable to chemical stressors. Studies on zebrafish (Danio rerio) embryos exposed to various PentaBDE congeners (BDE-28, 47, 99, and 100) revealed developmental effects, including a curved body axis, which was often followed by mortality. nih.gov Behavioral changes, such as a concentration-dependent increase in spontaneous movement, were also observed, indicating early neurological responses to these compounds. nih.gov

Interactive Data Table: Aquatic Ecotoxicity of a Related Compound (BDE-47)

| Organism | Endpoint | Concentration (µg/L) |

| Skeletonema costatum (Algae) | NOEC (Growth Inhibition) | 6.6 |

| Skeletonema costatum (Algae) | EC50 (Growth Inhibition) | 70 |

| Daphnia magna (Crustacean) | NOEC (Reproduction) | 14 |

Direct research on the terrestrial ecotoxicity of Pentabromophenyl benzyl ether is lacking. Insights can be drawn from studies on other polybrominated diphenyl ethers (PBDEs). For instance, decabromodiphenyl ether (DecaBDE), a more heavily brominated compound, has been shown to have reproductive effects on earthworms and impact plant survival and growth at high concentrations. canada.ca Given the persistence of brominated flame retardants, their accumulation in soil and potential effects on soil organisms and plants are a concern.

There are no specific studies available on the exposure and effects of Pentabromophenyl benzyl ether in avian and wildlife species. However, research on commercial PentaBDE mixtures, such as DE-71, provides valuable information on the potential risks to these organisms.

Studies have shown that American kestrels (Falco sparverius) are particularly sensitive to the embryotoxic effects of DE-71. Exposure to this mixture resulted in decreased pipping and hatching success. Sublethal effects in kestrel hatchlings included delayed hatching, shorter humerus length, and reduced total thyroid weight. industrialchemicals.gov.au In contrast, common terns (Sterna hirundo) appeared to be less sensitive, showing no significant effects on embryonic survival or hatching success, although a slight delay in hatching was observed. industrialchemicals.gov.au These findings highlight species-specific differences in sensitivity to pentabrominated ethers.

Interactive Data Table: Avian Embryotoxicity of a Related PentaBDE Mixture (DE-71)

| Species | Endpoint | Effect |

| American Kestrel | Pipping and Hatching Success | Decreased |

| American Kestrel | Hatchling Development | Delayed hatch, shorter humerus, reduced thyroid weight |

| Common Tern | Embryonic Survival | No significant effect |

| Common Tern | Hatching Success | No significant effect (slight delay) |

Sublethal Ecotoxicological Endpoints

Sublethal effects can have significant long-term consequences for the health and sustainability of wildlife populations. While direct data for Pentabromophenyl benzyl ether is unavailable, studies on related compounds point to potential reproductive, developmental, behavioral, and physiological alterations.

Research on PentaBDEs has demonstrated significant reproductive and developmental toxicity in various model organisms.

In ranch mink (Mustela vison), a top predator, dietary exposure to the PentaBDE mixture DE-71 resulted in complete reproductive failure at concentrations that had no effect on reproduction in rodents. This highlights the heightened sensitivity of some wildlife species. Developmental effects were also observed in the offspring of mink exposed to lower doses.

In zebrafish (Danio rerio), lifelong exposure to environmentally relevant concentrations of DE-71 led to reductions in spawning, fertilization success, hatching success, and larval survival. nih.gov An increase in malformations and a skewed sex ratio towards males were also observed in the F1 generation. nih.gov

Exposure to pentabrominated ethers has been linked to behavioral and physiological changes in animal models. In rats, developmental exposure to the PentaBDE congener PBDE-99 resulted in hyperactivity and altered sexually dimorphic behavior, such as an increased preference for sweet solutions in males, indicating a feminizing effect. nih.govvulcanchem.com

Mechanistic Ecotoxicology of Pentabromophenyl Benzyl Ether

To understand the potential ecological risks of Pentabromophenyl benzyl ether, a variety of in vitro and in vivo studies would be required to elucidate its mechanisms of toxicity.

Structure-Activity Relationships (SARs) for Ecotoxicity

Structure-Activity Relationship (SAR) models are computational tools used to predict the toxicity of a chemical based on its molecular structure. semanticscholar.orgresearchgate.net For large classes of chemicals like brominated flame retardants, SARs can be a valuable tool for prioritizing substances for further testing and for understanding the structural features that contribute to toxicity.

The ecotoxicity of PBDEs is known to be influenced by the number and position of bromine atoms on the diphenyl ether backbone. researchgate.netupm.edu.my Generally, lower-brominated congeners are considered to be more bioaccumulative and, in some cases, more toxic than higher-brominated ones. hibiscuspublisher.com This is partly due to their greater bioavailability and potential to be metabolized into more reactive intermediates.

Analytical Methodologies for Pentabromophenyl Benzyl Ether

Sample Collection and Preparation Techniques

The accurate analysis of Pentabromophenyl benzyl (B1604629) ether begins with effective sample collection and a rigorous preparation protocol designed to isolate the analyte from complex matrices.

Extraction Methods for Diverse Environmental Matrices (e.g., Solid-Liquid Extraction, Pressurized Liquid Extraction)

The extraction of PBPBE from environmental samples is a critical first step. The choice of method depends on the sample matrix, with solid-liquid extraction techniques being commonly employed.

Solid-Liquid Extraction (SLE) , including traditional methods like Soxhlet extraction, has been widely used for brominated flame retardants (BFRs). Soxhlet extraction, for instance, has been applied to soil and sediment samples using hexane (B92381) as the solvent. epa.gov For plastic samples, Soxhlet extraction with solvents like isopropanol (B130326) and butanol has been shown to effectively reduce the bromine content. mdpi.com

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a more modern and efficient alternative. PLE utilizes elevated temperatures and pressures to achieve rapid and thorough extraction. nih.govnih.gov This technique has been successfully applied to various matrices, including styrenic polymers, soil, food, and feed. nih.govnih.govepa.gov For soil samples, a common method involves using a mixture of hexane and dichloromethane (B109758) at elevated temperatures (e.g., 100°C) and pressure (e.g., 1500 psi). researchgate.net The efficiency of PLE is often superior to other methods like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE), particularly for achieving high recovery rates for various BFRs. nih.gov

Table 1: Comparison of Extraction Methods for Brominated Flame Retardants (BFRs) in Styrenic Polymers

| Extraction Method | Analyte | Recovery Rate | Reference |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Tetrabromobisphenol A (TBBPA) | 95-100% | nih.gov |

| Pressurized Liquid Extraction (PLE) | Hexabromocyclododecane (HBCD) | 95-100% | nih.gov |

| Pressurized Liquid Extraction (PLE) | Decabromodiphenyl ether (deca-BDE) | ~50% | nih.gov |

| Microwave-Assisted Extraction (MAE) | Hexabromocyclododecane (HBCD) | Comparable to PLE | nih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Various BFRs | 10-50% | nih.gov |

Sample Cleanup and Fractionation Procedures (e.g., Solid Phase Extraction, Gel Permeation Chromatography)

Following extraction, the sample extract is often complex and contains co-extracted substances that can interfere with instrumental analysis. Therefore, cleanup and fractionation are essential.

Solid Phase Extraction (SPE) is a widely used technique for purifying sample extracts. thermofisher.comchromatographyonline.com It involves passing the extract through a cartridge containing a solid adsorbent that selectively retains either the analytes or the interfering compounds. thermofisher.com Various adsorbents are used, including silica (B1680970) gel, Florisil, alumina, and Oasis HLB cartridges. vu.nlbirmingham.ac.uknih.gov For example, a multi-step cleanup for sediment samples might involve SPE on both Oasis™ HLB and silica cartridges. vu.nl Acidified silica is frequently used to remove lipids from biological samples. epa.govepa.gov

Gel Permeation Chromatography (GPC) is another crucial cleanup technique, particularly for samples with high lipid content, such as biological tissues. birmingham.ac.uknilu.no GPC separates molecules based on their size. Larger molecules, like lipids, elute before the smaller analyte molecules, allowing for their effective removal. birmingham.ac.uk In some advanced methods, GPC is coupled online with the analytical instrument, streamlining the workflow. epa.gov

Table 2: Common Cleanup Techniques and Sorbents for BFR Analysis

| Technique | Sorbent/Material | Purpose | Matrix Examples | Reference |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Acidified Silica | Fat/Lipid Removal | Human Serum, Food, Feed | epa.govepa.gov |

| Solid Phase Extraction (SPE) | Florisil | General Cleanup | Soil, Food, Feed | nih.govepa.gov |

| Solid Phase Extraction (SPE) | Oasis HLB | General Cleanup | Human Serum, Sediments | vu.nlnih.gov |

| Gel Permeation Chromatography (GPC) | Bio-Beads | Lipid Removal | Biological Tissues, Sediments | vu.nlbirmingham.ac.uknilu.no |

Instrumental Analysis and Detection

Once the sample has been extracted and purified, it is ready for instrumental analysis to identify and quantify PBPBE.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS, High-Resolution MS)

Gas chromatography is the standard analytical technique for the separation of many BFRs, including PBPBE, due to their volatility and thermal stability. thermofisher.com Coupling GC with mass spectrometry provides a powerful tool for both identification and quantification.

GC-MS/MS (Tandem Mass Spectrometry) is a highly selective and sensitive technique. nih.gov It involves the selection of a specific precursor ion from the components eluting from the GC, fragmenting it, and then detecting a specific product ion. This two-stage filtering process significantly reduces matrix interference and improves detection limits. nih.govnih.gov Methods have been developed for the simultaneous analysis of numerous brominated compounds in diverse matrices like sediment, sludge, fish, and bird eggs. nih.gov

GC-High-Resolution Mass Spectrometry (HRMS) , such as GC-Orbitrap MS, offers very high mass accuracy, allowing for the determination of the elemental composition of an ion. thermofisher.com This capability provides a high degree of confidence in compound identification by comparing the measured mass to the theoretical mass with very low error (e.g., <2 ppm). thermofisher.com It is particularly useful for resolving interferences in complex environmental samples. thermofisher.com

Table 3: Method Detection Limits (MDLs) for select BFRs using GC-MS/MS

| Matrix | Compound | MDL (ng/g) | Reference |

|---|---|---|---|

| Sediment | Pentabromoethyl benzene (B151609) (PBEB) | 0.01 dw | nih.gov |

| Sludge | Pentabromoethyl benzene (PBEB) | 0.05 dw | nih.gov |

| Fish | Pentabromoethyl benzene (PBEB) | 0.04 lw | nih.gov |

| Dolphin Blubber | Pentabromoethyl benzene (PBEB) | 0.01 lw | nih.gov |

| Bird Eggs | Pentabromoethyl benzene (PBEB) | 0.03 lw | nih.gov |

dw = dry weight; lw = lipid weight

Liquid Chromatography (LC) Based Approaches

While GC-MS is prevalent, liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is also a valuable tool, especially for analyzing a broader range of BFRs that may include more polar or thermally labile compounds. researchgate.netadvancechemjournal.com LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.com LC-MS/MS methods have been developed for the analysis of BFRs in matrices like house dust, offering an alternative to GC-based methods and avoiding potential thermal degradation of sensitive analytes. researchgate.net These methods can be automated with online sample preparation, such as column switching, to enhance throughput. researchgate.net

Advanced Detection Techniques (e.g., Electron Capture Detection)

Before the widespread adoption of mass spectrometry, the Electron Capture Detector (ECD) was the detector of choice for analyzing halogenated compounds due to its exceptional sensitivity. shimadzu.com The ECD operates by measuring a decrease in a constant electron current caused by the capture of electrons by electrophilic compounds eluting from the GC column. shimadzu.com It remains a highly sensitive and selective detector for compounds like PBPBE. shimadzu.comchromatographyonline.com Modern developments have led to non-radioactive ECDs, which use sources like X-rays to generate electrons, avoiding the regulatory restrictions associated with traditional radioactive ⁶³Ni sources while maintaining high performance. uni-hannover.deama-science.org

Method Validation and Quality Assurance/Quality Control (QA/QC) for Pentabromophenyl Benzyl Ether Analysis

Method validation and Quality Assurance/Quality Control (QA/QC) are critical components in the analysis of Pentabromophenyl benzyl ether (PBPBE). These processes ensure that the analytical methods used are reliable, accurate, and suitable for their intended purpose. QA encompasses the systematic processes to ensure that the final results meet a pre-defined standard of quality, while QC involves the specific procedures to check for and correct any deviations from these standards during analysis. qcsstaffing.comactris.sg

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For PBPBE, as with other brominated flame retardants, determining these limits is essential for assessing its presence in various environmental and biological matrices, often at trace levels.

Several approaches can be used to determine LOD and LOQ. A common method is based on the signal-to-noise ratio, where the LOD is typically defined as the analyte concentration that produces a signal three times the standard deviation of the baseline noise, and the LOQ is ten times the standard deviation of the baseline noise. researchgate.net Another approach involves using the standard deviation of the y-intercepts of regression lines from a calibration curve. europa.eu

For complex matrices, the method detection limit (MDL) is a more practical measure. For instance, in the analysis of similar compounds like decabromodiphenyl ethane (B1197151) (DBDPE) in human serum, method limits of detection were in the range of picograms per milliliter. nih.gov Given the structural similarities, it is expected that analytical methods for PBPBE would aim for comparable sensitivity.

Table 1: Illustrative LOD and LOQ values for related brominated compounds

| Compound | Matrix | Analytical Method | LOD | LOQ |

| Decabromodiphenyl ether (BDE-209) | Human Serum | GC-NCI-MS | 14 pg/mL | - |

| Decabromodiphenyl ethane (DBDPE) | Human Serum | GC-NCI-MS | 20 pg/mL | - |

| Various PBDEs | Mollusks | MSPD-GC-NCI-MS | 0.3-5.4 pg/g | - |

Source: Data compiled from studies on related brominated flame retardants. nih.gov

Recovery Studies and Matrix Effects

Recovery studies are performed to evaluate the efficiency of an analytical method in extracting the target analyte from the sample matrix. The presence of other components in the matrix can interfere with the analysis, leading to either suppression or enhancement of the analytical signal, a phenomenon known as the matrix effect.

For lipophilic compounds like PBPBE, extraction from fatty matrices such as biota can be challenging. udl.cat The choice of extraction technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and the solvents used are critical for achieving high recovery rates. udl.cat For example, in the analysis of halogenated flame retardants in mollusks, matrix solid-phase dispersion (MSPD) has been used effectively, yielding average recoveries greater than 80%. nih.gov

Matrix effects are a significant challenge in the analysis of trace organic compounds. In the analysis of serum or plasma, the high protein content can interfere with the determination of analytes. udl.cat To compensate for these effects and for losses during sample preparation, isotopically labeled internal standards are often employed.

Table 2: Example of Recovery Data for a Related Compound (DBDPE)

| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (%) |

| Human Serum | Low | 66 | 11 |

| Human Serum | Medium | 66 | 11 |

| Human Serum | High | 66 | 11 |

Source: Adapted from a study on the analysis of DBDPE in human serum. nih.gov

Interlaboratory Comparison Studies

Interlaboratory comparison studies, or round-robin tests, are a crucial part of QA/QC, providing an objective assessment of the reliability and comparability of analytical methods across different laboratories. While specific interlaboratory studies for PBPBE are not widely documented in publicly available literature, the principles and practices from studies on similar polybrominated diphenyl ethers (PBDEs) are directly applicable.

These studies typically involve distributing a standard reference material or a spiked sample to participating laboratories. The results are then statistically analyzed to assess the precision and accuracy of the methods used. Such comparisons help to identify potential sources of error and to harmonize analytical procedures, ensuring that data generated by different institutions are comparable. The challenges in PBDE analysis, such as the thermal lability of some congeners and the lack of certified reference materials for all compounds, highlight the importance of these collaborative efforts. nih.gov

Isomer-Specific Separation and Identification

The term "Pentabromophenyl benzyl ether" can refer to several isomers depending on the substitution pattern of the bromine atoms on the phenyl ring. Different isomers can exhibit distinct physical, chemical, and toxicological properties. Therefore, isomer-specific separation and identification are crucial for a comprehensive understanding of its environmental fate and potential risks. nih.gov

Gas chromatography (GC) is the most common technique for separating isomers of brominated flame retardants. nih.gov The choice of the GC column, particularly its length, internal diameter, and stationary phase, is critical for achieving the desired separation. High-resolution capillary columns are typically employed for this purpose.

For identification, mass spectrometry (MS) coupled with GC is the method of choice. Electron ionization (EI) can provide characteristic fragmentation patterns, while electron capture negative ionization (ECNI) is highly sensitive for electronegative compounds like PBPBE. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confirmation of the elemental composition of the isomers and their transformation products. researchgate.net The combination of chromatographic retention time and mass spectral data allows for the unambiguous identification of specific isomers. nih.gov

Challenges in Detection and Quantification of Pentabromophenyl Benzyl Ether and its Transformation Products

The detection and quantification of PBPBE and its transformation products present several analytical challenges, many of which are shared with other brominated flame retardants.

Key Challenges:

Lack of Commercial Standards: A significant hurdle is the limited availability of commercial analytical standards for PBPBE and, especially, its potential transformation products. nih.gov This makes unequivocal identification and accurate quantification difficult.

Thermal Lability: Like some highly brominated diphenyl ethers, PBPBE may be susceptible to thermal degradation in the high temperatures of the GC inlet, potentially leading to the formation of artifacts and an underestimation of the parent compound. researchgate.netnih.gov

Matrix Interferences: As discussed in section 6.3.2, complex matrices can significantly impact the accuracy and sensitivity of the analysis. udl.cat

Photolytic and Biotic Transformation: PBPBE can undergo transformation in the environment through processes like photolysis and metabolism, leading to a variety of degradation products, including lower brominated PBPBEs or other structurally different compounds. researchgate.netdokumen.pub Identifying and quantifying these unknown transformation products is a complex task. For instance, studies on decabromodiphenyl ethane (DBDPE) have shown the formation of various hydrodebromination products and oxygen-containing transformation products. researchgate.net

Low Environmental Concentrations: PBPBE and its transformation products are often present at very low concentrations in environmental and biological samples, requiring highly sensitive analytical instrumentation. canada.ca

Overcoming these challenges requires the use of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation and high-resolution mass spectrometry for accurate identification. The development of new analytical standards and reference materials is also crucial for improving the quality and comparability of data.

Synthetic Methodologies for Research Applications of Pentabromophenyl Benzyl Ether

Laboratory Synthesis of Pentabromophenyl Benzyl (B1604629) Ether and its Isomers

The laboratory preparation of pentabromophenyl benzyl ether typically involves the reaction of an appropriate pentabrominated phenol (B47542) with a benzyl halide. A common method is the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide. youtube.com

Derivatization Strategies for Analytical Standards

For the use of pentabromophenyl benzyl ether as an analytical standard, derivatization is often necessary to enhance its detectability and improve chromatographic performance, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov Derivatization modifies the analyte to increase its volatility and thermal stability while reducing peak tailing. researchgate.net

Common derivatization techniques for phenolic compounds, which are precursors to the ether, involve the formation of ethers or esters. researchgate.net Pentafluorobenzyl bromide (PFB-Br) is a versatile reagent used for this purpose, reacting with phenols to form pentafluorobenzyl ethers. researchgate.netnih.gov This method is advantageous as it introduces a polyfluorinated group, which enhances sensitivity in electron capture detection (ECD) and negative-ion chemical ionization (NICI) mass spectrometry. nih.gov

The general procedure for the derivatization of a phenol with PFB-Br involves the reaction in the presence of a base to deprotonate the phenol, followed by nucleophilic attack on the PFB-Br. The resulting PFB ether is then extracted and analyzed.

A variety of reagents can be employed for derivatization, each with specific applications and advantages as detailed in the table below.

| Derivatizing Reagent | Analyte Functional Group | Resulting Derivative | Analytical Advantages |

| Pentafluorobenzyl bromide (PFB-Br) | Phenols, Carboxylic acids | PFB ethers, PFB esters | High sensitivity in ECD and NICI-MS. nih.gov |

| Pentafluorobenzoyl chloride (PFB-COCl) | Alcohols, Amines | PFB esters, PFB amides | Stable derivatives for GC-MS analysis. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Alcohols, Phenols, Carboxylic acids | Trimethylsilyl (TMS) ethers/esters | Increases volatility and thermal stability. researchgate.net |

| Acetic Anhydride | Alcohols, Phenols | Acetate esters | Reduces peak tailing in chromatography. sigmaaldrich.com |

Preparation of Isotopically Labeled Pentabromophenyl Benzyl Ether

Isotopically labeled compounds are indispensable for mechanistic studies, metabolic fate analysis, and as internal standards in quantitative analysis. beilstein-journals.org The synthesis of isotopically labeled pentabromophenyl benzyl ether can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into either the pentabromophenyl or the benzyl moiety.

A common strategy for introducing a ¹³C label involves using a ¹³C-labeled precursor in the synthesis. For instance, ¹³C-labeled phenol can be synthesized and then used to prepare the target ether. chemrxiv.orgresearchgate.net A recently developed method allows for the incorporation of carbon isotopes at the ipso-carbon of phenols through a [5+1] cyclization reaction using labeled dibenzyl carbonate. chemrxiv.orgresearchgate.net

Deuterium labeling can be achieved by using deuterated reagents. For example, using a deuterated benzyl halide in the Williamson ether synthesis would result in a deuterated benzyl ether. The choice of labeling position depends on the specific research application.

Evaluation of Synthetic Pathways for Research Purposes

The suitability of a synthetic pathway for research applications is determined by factors such as yield, purity of the final product, and the reaction conditions.

Reaction Conditions and Yield Optimization

The Williamson ether synthesis is a versatile method for preparing ethers, including benzyl ethers. organic-chemistry.orguwindsor.ca The reaction involves an alkoxide or phenoxide ion acting as a nucleophile and attacking an alkyl halide in an S_N2 reaction. youtube.com To optimize the yield of pentabromophenyl benzyl ether, several factors must be considered:

Base: A suitable base is required to deprotonate the pentabromophenol. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and selectivity. organic-chemistry.org

Solvent: The solvent should be able to dissolve the reactants and facilitate the S_N2 reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used. researchgate.net

Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also lead to side reactions.

Leaving Group: The nature of the leaving group on the benzyl halide is important. Bromides are generally more reactive than chlorides. youtube.com

Optimization strategies often involve screening different combinations of bases, solvents, and temperatures to maximize the yield of the desired product. numberanalytics.com The use of phase-transfer catalysts can also enhance the reaction rate and yield in biphasic systems.

Purity Assessment of Synthesized Compounds

Ensuring the purity of the synthesized pentabromophenyl benzyl ether is critical for its use in research. A variety of analytical techniques are employed to assess purity and identify any impurities.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating the desired compound from any unreacted starting materials or byproducts. industrialchemicals.gov.au The purity is determined by the relative area of the main peak.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the identity of the synthesized compound and detect impurities. industrialchemicals.gov.au

Mass Spectrometry (MS): MS provides the molecular weight of the compound and can be coupled with GC or HPLC (GC-MS, LC-MS) to identify and quantify impurities. industrialchemicals.gov.au

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the ether linkage. industrialchemicals.gov.au

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and assessing the purity of the product. orgsyn.org The presence of multiple spots indicates the presence of impurities.

The table below summarizes the analytical methods used for purity assessment.

| Analytical Technique | Information Provided | Application in Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. industrialchemicals.gov.au | Determines the percentage purity of the synthesized compound. |

| Gas Chromatography (GC) | Separation of volatile compounds. industrialchemicals.gov.au | Assesses the purity of volatile derivatives. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information. industrialchemicals.gov.au | Confirms the structure and identifies impurities. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. industrialchemicals.gov.au | Confirms the identity and detects impurities. |

| Infrared (IR) Spectroscopy | Presence of functional groups. industrialchemicals.gov.au | Confirms the formation of the ether linkage. |

| Thin-Layer Chromatography (TLC) | Qualitative assessment of purity. orgsyn.org | Monitors reaction progress and detects impurities. |

Selective Functional Group Protection and Deprotection Strategies for Benzyl Ethers

In the context of more complex molecules, the benzyl group is often used as a protecting group for alcohols due to its relative stability and the various methods available for its removal. uwindsor.caorgsyn.org

Protection of Alcohols as Benzyl Ethers:

The formation of a benzyl ether is a common strategy to protect a hydroxyl group. This can be achieved under various conditions:

Basic Conditions: The Williamson ether synthesis, using a base like sodium hydride and benzyl bromide, is a standard method. organic-chemistry.org For substrates sensitive to strong bases, milder bases such as silver oxide (Ag₂O) can be used. organic-chemistry.org

Acidic Conditions: For base-sensitive substrates, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions to install the benzyl group. organic-chemistry.org

Neutral Conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions, which is beneficial for complex and sensitive molecules. beilstein-journals.orgnih.gov

Deprotection of Benzyl Ethers:

The removal of the benzyl protecting group can be accomplished through several methods, allowing for selective deprotection in the presence of other functional groups. researchgate.net

Hydrogenolysis: The most common method for cleaving benzyl ethers is palladium-catalyzed hydrogenation (H₂/Pd-C). youtube.comorganic-chemistry.org This reaction is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct. youtube.com

Reductive Cleavage: In the presence of functional groups that are also susceptible to reduction by hydrogenation, alternative reductive methods can be used. For instance, using lithium and a catalytic amount of naphthalene (B1677914) can achieve debenzylation under mild conditions. researchgate.net

Oxidative Cleavage: Benzyl ethers can be cleaved oxidatively. For example, p-methoxybenzyl (PMB) ethers, which are more electron-rich, can be selectively removed in the presence of other benzyl ethers using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can also be used to cleave benzyl ethers. organic-chemistry.orgorgsyn.org The addition of a cation scavenger such as pentamethylbenzene (B147382) can improve the selectivity and prevent side reactions. orgsyn.orgorgsyn.org

Modeling and Predictive Studies for Pentabromophenyl Benzyl Ether

Environmental Fate Modeling (Multimedia Models)

Multimedia environmental fate models are mathematical tools used to predict how a chemical will be distributed among different environmental compartments. These models use the chemical's physical-chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), along with properties of the environment to estimate its likely concentrations in air, water, soil, and sediment. pops.intnih.gov

Compartmental models, such as the Level III fugacity model, are used to simulate the distribution of BFRs when they are released into the environment. pops.intnih.gov For polybrominated diphenyl ethers (PBDEs), which share structural similarities with Pentabromophenyl benzyl (B1604629) ether, these models predict that the compounds will predominantly partition to soil and organic-rich sediment due to their low water solubility and high Kow values. pops.intnih.gov The persistence of these substances is therefore strongly dependent on their degradation rates within these compartments. nih.gov

Dynamic models can also track the concentration of these contaminants over time. For example, modeling of hexabromobiphenyl in the Great Lakes indicated that sediment compartments act as long-term reservoirs, slowly releasing the chemical back into the food web over decades. nih.gov Such models are crucial for understanding the long-term behavior of persistent chemicals.

A summary of how multimedia models predict the distribution of persistent, hydrophobic chemicals like BFRs is provided in the table below.

Table 1: Predicted Environmental Distribution for Hydrophobic BFRs in Multimedia Models

| Environmental Compartment | Predicted Partitioning | Rationale |

|---|---|---|

| Air | Low | Low volatility and vapor pressure limit atmospheric concentrations. pops.int |

| Water | Very Low | Extremely low water solubility causes the compound to move out of the water column. service.gov.uk |

| Soil | High | High octanol-water partition coefficient (Kow) leads to strong adsorption to organic matter in soil. pops.intnih.gov |

| Sediment | High | Strong tendency to adsorb to particulate matter, which settles out of the water column into sediment. pops.intnih.gov |

Fugacity-based models are a cornerstone of environmental fate assessment, describing the "escaping tendency" of a chemical from a particular phase. nih.govacs.org These models calculate the distribution of a chemical by assuming that at equilibrium, the fugacity of the chemical is equal in all compartments.

For BFRs, fugacity models have been adapted to various scenarios, from indoor environments to global transport. acs.orgresearchgate.net

Indoor Environments : Multimedia fugacity models applied to indoor settings show that for PBDEs, transport is dominated by movement on airborne particles, and removal is mainly through ventilation and dust removal (e.g., vacuuming). nih.govresearchgate.net

Long-Range Transport : Models designed to estimate characteristic travel distance (CTD) have suggested that while some PBDEs have limited potential for long-range atmospheric transport, they can undergo a series of deposition and re-volatilization "hops," allowing for gradual migration. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Applications

QSAR and QSPR models are computational methods that correlate the chemical structure of a compound with its biological activity (QSAR) or its physical-chemical properties (QSPR). These models are particularly valuable for screening new or data-poor chemicals like Pentabromophenyl benzyl ether by leveraging data from well-studied analogous compounds. nih.govacs.org The development of robust QSAR/QSPR models is guided by principles established by the Organisation for Economic Co-operation and Development (OECD) to ensure their reliability for regulatory purposes. nih.gov

Persistence, or the resistance of a substance to degradation, is a key factor in its potential to cause long-term environmental harm. QSPR models can be developed to predict degradation half-lives in various media. For BFRs, models predict that they are generally resistant to biodegradation. service.gov.uk Modeling of decabromodiphenyl ethane (B1197151) (DBDPE), a structural analogue, indicates it is expected to be persistent in water, soil, and sediment. canada.cacanada.ca In silico tools can also predict the products of degradation pathways like photolysis, which for some BFRs can lead to the formation of lower-brominated, and sometimes more bioavailable, transformation products. researchgate.net

Bioaccumulation potential refers to a chemical's tendency to accumulate in living organisms. QSPR models often use the octanol-water partition coefficient (Kow) as a primary predictor for bioaccumulation. For BFRs, their high lipophilicity (fat-loving nature) and high Kow values suggest a significant potential for bioaccumulation. nih.gov

However, for very large molecules, bioaccumulation may be lower than predicted by Kow alone due to reduced membrane permeability. QSAR models have been developed to predict bioconcentration factors (BCF) for BFRs, and preliminary modeling of potential transformation products of DBDPE suggests that its lower-brominated metabolites may have a high potential for bioaccumulation. canada.cacanada.ca

Table 2: Application of QSAR/QSPR for Predicting BFR Properties

| Predicted Property/Activity | Modeling Approach | Key Molecular Descriptors | Significance |

|---|---|---|---|

| Endocrine Disruption | QSAR | Variety of theoretical molecular descriptors. nih.govacs.org | Identifies potential for hormonal interference. |

| Physicochemical Properties (e.g., Kow, Solubility) | QSPR | Molecular weight, structural fragments. researchgate.net | Inputs for environmental fate and bioaccumulation models. |

| Developmental Neurotoxicity | QSAR | Molecular surface area (MSA). nih.gov | Predicts potential for harm to the developing nervous system. |

| Persistence/Biodegradability | QSPR/QSAR | Structural and electronic properties. researchgate.net | Assesses how long the chemical will last in the environment. |

| Bioaccumulation Factor (BAF) | QSPR | Log Kow, molecular size. nih.gov | Estimates the tendency to build up in the food chain. |

In silico models are used to predict the potential toxicity of chemicals to ecological receptors, such as fish, daphnids, and algae. uninsubria.it This is a critical component of risk assessment, especially when experimental toxicity data is unavailable. For BFRs, QSAR models have been developed to predict various toxicological endpoints, including developmental toxicity and endocrine disruption. nih.govnih.gov

Predictive modeling of BFRs and their alternatives suggests that many of these compounds show positive results for developmental, reproductive, or estrogenic toxicities. nih.gov Furthermore, studies that model the degradation of BFRs highlight that their transformation products can sometimes be more toxic and bioavailable than the parent compound, a critical consideration in a full lifecycle assessment. canada.cacanada.caacs.org For example, computer-based modeling of some brominated species predicted them to have low toxicity to aquatic organisms, demonstrating the utility of these tools in assessing potential environmental impact. researchgate.net

Mass Balance and Flux Estimations in Environmental Systems

Mass balance models, particularly multimedia fugacity models, are employed to predict the environmental distribution of organic chemicals. rivm.nlrushim.ru These models estimate the partitioning of a chemical among various environmental compartments—air, water, soil, and sediment—based on its intrinsic properties like water solubility, vapor pressure, and octanol-water partition coefficient (log Kow). rushim.ruresearchgate.net

For highly brominated and hydrophobic compounds, which are analogous to Pentabromophenyl benzyl ether, fugacity models predict a strong tendency to partition to solid phases. canada.cacanada.ca When released into the environment, such substances are expected to predominantly reside in soil and sediment. nih.govpops.int For instance, a Level III fugacity model simulation for pentabromodiphenyl ether (pentaBDE), assuming equal release to air, water, and soil, predicted that the vast majority of the substance would end up in sediment and soil. pops.int

Flux estimations quantify the movement of a chemical between these environmental compartments. For persistent and semi-volatile compounds, long-range atmospheric transport (LRAT) is a critical flux pathway. nih.govindustrialchemicals.gov.au Models like the OECD POV and LRTP Screening Tool are used to estimate a substance's characteristic travel distance (CTD). canada.caindustrialchemicals.gov.au For highly brominated congeners, transport potential is often limited by low volatility, but they can travel long distances adsorbed to atmospheric particles. canada.capops.int Studies on decabromodiphenyl ether (decaBDE) have shown that it can be transported over long distances bound to particles, which protects it from degradation. pops.int

Fluxes into specific environmental sinks have also been estimated. For example, analysis of sediment cores from lakes has been used to estimate the historical input flux of decaBDE, revealing an exponential increase from the 1970s to the early 2000s, with doubling times ranging from 7 to over 70 years. service.gov.uk

Table 1: Predicted Environmental Partitioning of an Analogous Compound (PentaBDE) Using a Level III Fugacity Model

This table illustrates the predicted distribution of a related compound, pentabromodiphenyl ether (PentaBDE), in various environmental compartments based on its physicochemical properties. This serves as an analogue for understanding the likely fate of Pentabromophenyl benzyl ether.

| Release Scenario | Air (%) | Water (%) | Soil (%) | Sediment (%) |

| Release to Air | 0.1 | 4.6 | 40.5 | 54.8 |

| Release to Water | 0.0 | 0.8 | 0.0 | 99.2 |

| Release to Soil | 0.0 | 0.0 | 99.9 | 0.1 |

| Equal Release to Air, Water, Soil | 0.03 | 1.8 | 33.5 | 64.6 |

| Data derived from modeling information for PentaBDE. pops.int |

Uncertainty and Sensitivity Analysis in Model Predictions

Predictive environmental models are subject to uncertainties stemming from various sources, including input parameters, model structure, and the inherent variability of environmental systems. For substances like Pentabromophenyl benzyl ether and its analogues, a primary source of uncertainty is the scarcity of empirical data. canada.cacanada.ca

Key Sources of Uncertainty:

Physicochemical Properties: There are often challenges and inconsistencies in measuring key properties like water solubility and vapor pressure for highly hydrophobic substances. canada.cacanada.ca This directly impacts model outputs.

Degradation Rates: The persistence of a chemical is determined by its degradation rates (e.g., photolytic, biotic, abiotic), which are often not well-known and can vary significantly between different environmental media (e.g., solvents vs. natural substrates). canada.cacanada.caresearchgate.net While models predict that compounds like DBDPE are persistent, the exact half-lives in soil and sediment remain uncertain. canada.ca

Transformation Products: The identity and properties of degradation products are a major uncertainty. canada.ca Preliminary modeling suggests that transformation products of analogous compounds could be persistent and bioaccumulative, but experimental data are lacking. canada.cacanada.caacs.org

Emission Scenarios: The volume, location, and mode of entry of a chemical into the environment are often poorly characterized, leading to significant uncertainty in exposure estimations. rivm.nl

Sensitivity analysis is performed to identify which model parameters have the most significant influence on the prediction outcomes. For multimedia models of PBDEs, predictions have been shown to be highly sensitive to:

Partition Coefficients: The log Kow and the octanol-air partition coefficient (log Koa) are critical in determining how a chemical partitions between solids, water, and air.

Air-Surface Exchange: For atmospheric transport, the model's depiction of deposition and volatilization, particularly to and from vegetation, can significantly alter predictions of travel distance. nih.gov For some PBDEs, including vegetation in models showed that a significant portion of the deposited chemical could return to the atmosphere, facilitating multi-hop transport. nih.gov

Understanding these uncertainties and sensitivities is crucial for interpreting model results, guiding future research to fill data gaps, and making informed risk assessment decisions. rivm.nlacs.org

Table 2: Summary of Key Uncertainties and Sensitivities in Environmental Fate Modeling

This table outlines the principal factors contributing to uncertainty in model predictions for compounds like Pentabromophenyl benzyl ether and the parameters to which these models are most sensitive.

| Factor | Source of Uncertainty | Model Sensitivity |

| Persistence | Lack of empirical data on degradation rates in relevant media (soil, sediment). canada.cacanada.ca | High: Predicted concentrations and persistence are directly dependent on degradation half-lives. nih.gov |

| Partitioning | Measurement difficulties for physicochemical properties (e.g., water solubility, log Kow) of highly hydrophobic substances. canada.ca | High: Partition coefficients (Kow, Koa) determine the distribution among environmental compartments. |

| Transport | Limited understanding of air-surface exchange dynamics and particle-bound transport mechanisms. nih.gov | Moderate to High: Affects predictions of long-range transport potential and deposition patterns. nih.govindustrialchemicals.gov.au |

| Transformation | Unknown identity and properties of degradation products. canada.caacs.org | High: The potential risks from transformation products may differ significantly from the parent compound. acs.org |

| Emissions | Incomplete data on production volumes, usage patterns, and release rates into the environment. rivm.nl | High: The magnitude of predicted environmental concentrations is directly tied to emission estimates. |

| Information compiled from multiple sources discussing modeling of analogous compounds. canada.cacanada.carivm.nlnih.govindustrialchemicals.gov.auacs.org |

Emerging Research Directions and Data Gaps for Pentabromophenyl Benzyl Ether

Identification of Novel Transformation Products and Metabolites

A significant data gap exists in understanding how Pentabromophenyl benzyl (B1604629) ether transforms in the environment and within organisms. The identification of its degradation products and metabolites is crucial for a complete risk assessment, as these new compounds may have different, and potentially greater, toxicity than the parent molecule.

Research Findings and Gaps: Currently, there is a scarcity of published studies specifically identifying the transformation products of PBPBE. Research on structurally similar PBDEs has shown that they can undergo various reactions, including debromination, hydroxylation, and cleavage of the ether bond. For instance, studies on PBDEs have identified the formation of reactive epoxide intermediates. nih.gov It is plausible that PBPBE undergoes similar pathways.

Future research should focus on:

Abiotic Degradation: Investigating photodegradation in aquatic systems and atmospheric oxidation to identify breakdown products formed under environmental conditions.

Biotic Degradation: Using microbial cultures and in vivo animal studies to identify metabolites resulting from biological processes. This includes searching for hydroxylated and debrominated analogs.

Human Metabolism: Characterizing metabolites in human tissues and fluids to understand internal exposure and potential health implications.

The following table summarizes potential transformation pathways that require investigation for PBPBE, based on knowledge from related compounds.

| Potential Transformation Pathway | Expected Products | Research Approach |

| Reductive Debromination | Lower brominated PBPBE congeners | Anaerobic microbial degradation studies |

| Hydroxylation | Hydroxylated PBPBE metabolites (OH-PBPBEs) | In vivo animal studies, in vitro microsomal assays |

| Ether Bond Cleavage | Pentabromophenol and benzyl alcohol derivatives | Microbial and metabolic studies |

| Oxidative Transformation | Epoxides, quinones | Advanced analytical screening, toxicological assays |

Understanding Biotransformation Pathways in Non-Model Organisms

Most ecotoxicological research relies on a small number of model organisms (e.g., zebrafish, rats). However, the metabolic capabilities and biotransformation pathways for contaminants can vary significantly across different species and ecosystems. Understanding how PBPBE is processed in a wider range of non-model organisms is essential for assessing its impact on biodiversity and ecosystem health.

Research Findings and Gaps: There is a profound lack of data on the biotransformation of PBPBE in ecologically relevant, non-model organisms such as marine mammals, birds of prey, and various invertebrate species. These organisms occupy different trophic levels and may exhibit unique metabolic pathways that could lead to the formation of novel or more persistent metabolites.

Key research directions include:

Comparative Metabolism Studies: Investigating the metabolism of PBPBE in a diverse range of organisms representing different trophic levels and habitats (e.g., crustaceans, mollusks, fish, birds).

In Vitro Assays: Using liver microsomes or S9 fractions from non-model species to characterize metabolic pathways and identify key enzymes involved in PBPBE transformation.

Field Studies: Analyzing tissue samples from wildlife in contaminated areas to identify the presence of PBPBE and its metabolites, providing real-world evidence of biotransformation.

Development of Advanced Non-Target and Suspect Screening Analytical Approaches

The detection and identification of PBPBE and its unknown transformation products in complex environmental matrices require sophisticated analytical techniques. Traditional targeted analysis, which looks for specific, known compounds, is insufficient for discovering novel metabolites.

Research Findings and Gaps: High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques has become a powerful tool for environmental analysis. However, specific workflows and reference standards for PBPBE and its potential derivatives are largely undeveloped.

Future efforts should be directed towards:

Non-Target Screening: Applying techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to screen environmental and biological samples for all detectable compounds, followed by data mining to identify potential PBPBE-related substances.

Suspect Screening: Creating databases of theoretically predicted PBPBE metabolites and degradation products to screen against HRMS data, facilitating their tentative identification.

Reference Standard Synthesis: Chemical synthesis of potential metabolites is crucial for confirming their identity and for quantitative analysis.

Integrated Multi-Omics Approaches in Ecotoxicology

To understand the toxicological effects of PBPBE exposure, it is necessary to move beyond traditional endpoint measures (e.g., mortality, growth) and explore the underlying molecular mechanisms of toxicity. Integrated multi-omics approaches offer a holistic view of how an organism responds to chemical stressors at various biological levels. nih.gov

Research Findings and Gaps: Multi-omics studies have not yet been applied to investigate the effects of PBPBE. Such approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the adverse outcome pathways (AOPs) initiated by PBPBE exposure. mdpi.comresearchgate.net The integration of different omics layers can reveal how changes at the gene level translate to alterations in proteins and metabolites, ultimately leading to adverse health effects. nih.govnih.gov

Key research areas include:

Transcriptomics: To identify genes and signaling pathways that are up- or down-regulated upon PBPBE exposure.

Proteomics: To analyze changes in protein expression, which can reveal specific cellular functions being disrupted.

Metabolomics: To detect alterations in the profiles of endogenous small molecules, providing a snapshot of the organism's metabolic state and physiological health. metabolomicsworkbench.org

The table below outlines how different omics technologies can be applied to study PBPBE toxicity.

| Omics Technology | Biological Information Provided | Potential Application for PBPBE Research |

| Transcriptomics | Gene expression changes | Identifying pathways related to hormone disruption, oxidative stress, and metabolism. |

| Proteomics | Protein expression and modification changes | Pinpointing specific enzymes and structural proteins affected by PBPBE. |

| Metabolomics | Changes in endogenous metabolite profiles | Revealing disruptions in energy metabolism, lipid metabolism, and other key physiological processes. |

| Multi-Omics Integration | Holistic view of molecular-level responses | Constructing Adverse Outcome Pathways (AOPs) and identifying biomarkers of exposure and effect. mdpi.com |

Role of Microplastics and Other Environmental Interfaces in Fate and Transport

Microplastics are now recognized as ubiquitous environmental contaminants that can interact with other pollutants, including BFRs. researchgate.net These plastic particles can act as vectors, altering the transport, bioavailability, and fate of chemicals like PBPBE in aquatic and terrestrial environments. researchgate.netnih.gov

Research Findings and Gaps: While the interaction between microplastics and other persistent organic pollutants (POPs) is an active area of research, specific data on the sorption of PBPBE to different types of microplastics is missing. The shape, size, and chemical composition of plastic particles, as well as environmental conditions like pH and salinity, can influence these interactions. nih.gov

Future research should investigate:

Sorption/Desorption Dynamics: Quantifying the affinity of PBPBE for various polymer types (e.g., polyethylene, polypropylene, polystyrene) under different environmental conditions.

Vector Effects: Studying whether the association with microplastics enhances the long-range transport of PBPBE in aquatic systems.

Bioavailability and Trophic Transfer: Determining if the ingestion of PBPBE-laden microplastics by organisms alters the chemical's uptake, bioaccumulation, and transfer through the food web.

Research Recommendations and Future Outlook

Prioritization of Research on Pentabromophenyl Benzyl (B1604629) Ether within Broader Brominated Ether Context

Given the vast number of BFRs and the resources required for comprehensive toxicological and environmental assessment, a systematic prioritization of research is crucial. nih.gov For emerging compounds like pentabromophenyl benzyl ether, the initial focus should be on gathering preliminary data to inform its position within the broader context of brominated ethers.

Key research priorities should include:

Screening-level exposure assessment: Initial monitoring studies in various environmental matrices (air, water, sediment, biota) and human tissues are needed to determine the extent of environmental contamination and human exposure. nih.gov

Preliminary toxicological screening: In vitro and in silico methods can be employed to predict the potential for persistence, bioaccumulation, and toxicity (PBT). europa.eu This can help to identify potential hazards, such as endocrine disruption or neurotoxicity, which are known effects of some legacy BFRs. nih.gov

Identification of sources and pathways: Research should aim to identify the potential sources of pentabromophenyl benzyl ether in the environment, whether from manufacturing processes, use in consumer products, or waste streams. frontiersin.org

The results of these initial studies will be critical for determining whether pentabromophenyl benzyl ether warrants a higher priority for more in-depth research, such as long-term animal toxicity studies and comprehensive environmental fate and transport modeling. A comparative risk assessment approach, evaluating its properties against those of well-studied BFRs, can further aid in its prioritization. nih.gov

Table 1: Proposed Research Prioritization Framework for Emerging BFRs

| Priority Level | Research Focus | Examples of Methods | Objective |

| High | Compounds with evidence of widespread detection, high PBT potential, and structural alerts for toxicity. | Comprehensive environmental monitoring, long-term animal toxicity studies, mechanistic studies. | In-depth risk characterization to inform regulatory decisions. |

| Medium | Compounds with limited detection data but with predicted PBT properties or structural similarity to known toxicants. | Targeted environmental monitoring, short-term toxicity testing, development of analytical standards. | Fill critical data gaps to refine risk profile and determine need for further investigation. |

| Low | Compounds with no or very limited detection and low predicted PBT properties. | Continued surveillance in broad screening studies, refinement of predictive models. | Monitor for potential future emergence and validate predictive tools. |